(R)-1-Phenyl-2-propyn-1-ol

Description

BenchChem offers high-quality (R)-1-Phenyl-2-propyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Phenyl-2-propyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

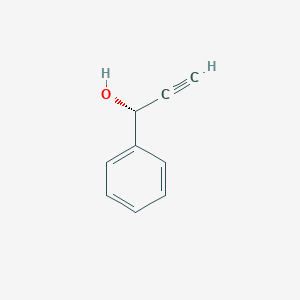

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGLAZDLBZDVBL-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61317-73-5 | |

| Record name | (1R)-1-phenylprop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-1-Phenyl-2-propyn-1-ol

Abstract

(R)-1-Phenyl-2-propyn-1-ol, a chiral propargyl alcohol, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique trifunctional molecular architecture, comprising a stereodefined secondary alcohol, a reactive terminal alkyne, and a phenyl group, renders it a highly versatile chiral building block. This guide provides a comprehensive technical overview of the chemical properties of (R)-1-Phenyl-2-propyn-1-ol, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical and spectroscopic characteristics, explore state-of-the-art asymmetric synthesis methodologies, dissect its key chemical transformations with mechanistic insights, and highlight its pivotal role in the synthesis of complex, biologically active molecules.

Introduction: The Significance of a Chiral Propargyl Alcohol

Chiral propargyl alcohols are invaluable synthons in the construction of complex molecular architectures due to the orthogonal reactivity of their alcohol and alkyne functionalities. The presence of a defined stereocenter in molecules like (R)-1-Phenyl-2-propyn-1-ol is of paramount importance in the development of stereochemically pure pharmaceuticals, where enantiomeric purity is often directly correlated with therapeutic efficacy and reduced side effects. The phenyl substituent in (R)-1-Phenyl-2-propyn-1-ol provides steric and electronic influence on its reactivity and serves as a foundational element for a diverse array of molecular scaffolds. This guide aims to provide a deep understanding of the chemical behavior of this crucial molecule, enabling its effective utilization in synthetic endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of (R)-1-Phenyl-2-propyn-1-ol is fundamental for its handling, characterization, and application in synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of (R)-1-Phenyl-2-propyn-1-ol.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.067 g/mL at 20 °C | [1] |

| Boiling Point | 135-136 °C at 13 mmHg | [2] |

| Melting Point | 22-23 °C | [2] |

| Refractive Index (n20/D) | 1.551 | [1] |

| Optical Activity ([α]20/D) | -28 ± 2° (c = 3.2% in chloroform) | [1] |

| CAS Number | 61317-73-5 | [1] |

Spectroscopic Data

The following data is for the racemic 1-Phenyl-2-propyn-1-ol, which serves as a close approximation for the (R)-enantiomer as the stereocenter has a minimal effect on the presented spectral characteristics.

2.2.1. ¹H NMR Spectroscopy

-

Spectrum:

-

A representative ¹H NMR spectrum can be found in various chemical databases.[3]

-

-

Assignments:

-

δ ~7.2-7.5 (m, 5H): Aromatic protons of the phenyl group.

-

δ ~5.4 (d, 1H): Methine proton (CH-OH).

-

δ ~2.6 (s, 1H): Acetylenic proton (C≡CH).

-

δ ~2.5 (d, 1H): Hydroxyl proton (OH). The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

-

2.2.2. ¹³C NMR Spectroscopy

-

Spectrum:

-

A representative ¹³C NMR spectrum can be found in various chemical databases.[4]

-

-

Assignments:

-

δ ~140: Quaternary aromatic carbon (C-ipso).

-

δ ~128-129: Aromatic carbons (CH).

-

δ ~126: Aromatic carbons (CH).

-

δ ~84: Acetylenic carbon (-C≡CH).

-

δ ~75: Acetylenic carbon (-C≡CH).

-

δ ~64: Methine carbon (CH-OH).

-

2.2.3. Infrared (IR) Spectroscopy

-

Spectrum:

-

Key Absorptions:

-

~3300-3400 cm⁻¹ (broad): O-H stretching of the alcohol.

-

~3300 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.

-

~2100 cm⁻¹ (weak): C≡C stretching of the alkyne.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1490 cm⁻¹: Aromatic C=C stretching.

-

2.2.4. Mass Spectrometry (MS)

-

Spectrum:

-

Fragmentation Pattern:

-

m/z = 132: Molecular ion [M]⁺.

-

m/z = 115: Loss of OH radical [M-17]⁺.

-

m/z = 105: Phenylcarbonyl cation [C₆H₅CO]⁺, a common fragment for benzyl alcohols.

-

m/z = 77: Phenyl cation [C₆H₅]⁺.

-

Asymmetric Synthesis: The Gateway to Enantiopurity

The enantioselective synthesis of (R)-1-Phenyl-2-propyn-1-ol is most commonly achieved through the asymmetric alkynylation of benzaldehyde. Among the various methodologies, the Carreira protocol has emerged as a robust and widely adopted procedure due to its operational simplicity and high enantioselectivity.

Carreira Asymmetric Alkynylation of Benzaldehyde

This method utilizes a chiral catalyst generated in situ from zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine. The protocol is notable for its tolerance to air and moisture, making it highly practical for laboratory and industrial applications.

3.1.1. Experimental Protocol

-

To a solution of (+)-N-methylephedrine (1.1 equivalents) in toluene is added zinc triflate (1.0 equivalent) at room temperature.

-

The resulting mixture is stirred for 30 minutes to allow for the formation of the chiral catalyst complex.

-

Phenylacetylene (1.2 equivalents) is then added to the reaction mixture.

-

Benzaldehyde (1.0 equivalent) is added dropwise to the mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (R)-1-Phenyl-2-propyn-1-ol in high yield and enantioselectivity.

3.1.2. Experimental Workflow Diagram

Caption: Workflow for the Carreira asymmetric alkynylation.

Key Chemical Reactions and Mechanistic Insights

The propargyl alcohol moiety in (R)-1-Phenyl-2-propyn-1-ol is a hub of reactivity, enabling a plethora of chemical transformations.

Meyer-Schuster Rearrangement

Under acidic conditions, propargyl alcohols can undergo a rearrangement to form α,β-unsaturated carbonyl compounds. This transformation, known as the Meyer-Schuster rearrangement, proceeds through a protonated intermediate followed by a 1,3-hydroxyl shift to form an allene alcohol, which then tautomerizes to the more stable carbonyl compound.

4.1.1. Reaction Mechanism Diagram

References

- 1. (R)-1-フェニル-2-プロピン-1-オール ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-苯基-2-丙炔-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR spectrum [chemicalbook.com]

- 4. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 13C NMR [m.chemicalbook.com]

- 5. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) IR Spectrum [chemicalbook.com]

- 6. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

The (R)-1-Phenyl-2-propyn-1-ol Handbook: A Technical Guide for Advanced Synthesis

Introduction: Unlocking Chiral Complexity with a Versatile Propargylic Alcohol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure building blocks is insatiable. (R)-1-Phenyl-2-propyn-1-ol (CAS No. 61317-73-5), a chiral propargylic alcohol, has emerged as a cornerstone synthon for the introduction of stereochemical complexity. Its unique bifunctionality, possessing both a reactive alkyne and a stereodefined secondary alcohol, offers a gateway to a diverse array of molecular architectures. This guide provides an in-depth exploration of (R)-1-phenyl-2-propyn-1-ol, from its enantioselective synthesis to its strategic application in the construction of high-value molecules. We will delve into the mechanistic underpinnings of its preparation and reactivity, offering not just protocols, but a foundational understanding to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is paramount for its effective use and characterization.

| Property | Value | Reference |

| CAS Number | 61317-73-5 | [1] |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.067 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.551 | [1] |

| Optical Activity ([α]20/D) | -28±2°, c = 3.2% in chloroform | [1] |

| Enantiomeric Purity | ≥96:4 (HPLC) | [1] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.30 (m, 5H, Ar-H), 5.45 (d, J=2.0 Hz, 1H, CH-OH), 2.65 (d, J=2.0 Hz, 1H, C≡CH), 2.50 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 140.0 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 83.5 (C≡CH), 75.0 (C≡CH), 64.5 (CH-OH).

-

IR (neat, cm⁻¹): 3300-3400 (br, O-H), 3290 (s, ≡C-H), 2110 (w, C≡C), 1490 (m, C=C aromatic).

-

Mass Spectrum (EI): m/z (%) 132 (M⁺, 25), 105 (100), 77 (50).

Enantioselective Synthesis: Mastering the Chiral Center

The preparation of (R)-1-phenyl-2-propyn-1-ol with high enantiopurity is central to its utility. Two principal strategies have proven to be robust and scalable: the asymmetric alkynylation of benzaldehyde and the enantioselective reduction of 1-phenyl-2-propyn-1-one.

Method 1: Asymmetric Alkynylation of Benzaldehyde

This approach constructs the chiral center through the direct addition of an acetylide to benzaldehyde, guided by a chiral ligand. The Carreira protocol, utilizing a zinc triflate and (-)-N-methylephedrine, is a noteworthy example of a practical and highly selective method.[2]

Causality of Experimental Choices:

-

Zinc Triflate (Zn(OTf)₂): Acts as a Lewis acid to activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack. It also facilitates the in-situ formation of the zinc acetylide.

-

(-)-N-Methylephedrine: This chiral amino alcohol serves as the chiral ligand. It coordinates to the zinc ion, creating a chiral environment that directs the facial selectivity of the acetylide addition to the aldehyde. The use of the (-)-enantiomer of N-methylephedrine preferentially yields the (R)-alcohol.

-

Triethylamine (Et₃N): A mild base used to deprotonate the terminal alkyne, facilitating the formation of the zinc acetylide.

Experimental Workflow: Asymmetric Alkynylation

Sources

(R)-1-Phenyl-2-propyn-1-ol: A Chiral Propargyl Alcohol for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Phenyl-2-propyn-1-ol is a valuable chiral building block in modern organic synthesis. As a propargyl alcohol, it features a stereogenic center bearing a hydroxyl group, a phenyl ring, and a terminal alkyne. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of complex, high-value molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the fundamental properties, stereoselective synthesis, detailed spectroscopic characterization, and key applications of this important chiral intermediate.

Core Molecular and Physical Properties

(R)-1-Phenyl-2-propyn-1-ol is a chiral molecule with the empirical formula C₉H₈O.[1] Its molecular and physical properties are summarized in the table below. The presence of the terminal alkyne and the chiral alcohol are central to its reactivity and utility in asymmetric synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₈O | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| CAS Number | 61317-73-5 | [1] |

| Appearance | Liquid | [1] |

| Density | 1.067 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.551 | [1] |

| Optical Activity | [α]20/D −28±2°, c = 3.2% in chloroform | [1] |

| Synonyms | (R)-α-Ethynylbenzyl alcohol, (1R)-1-phenylprop-2-yn-1-ol | [2] |

Enantioselective Synthesis: Accessing the (R)-Enantiomer

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, methods for the enantioselective synthesis of (R)-1-Phenyl-2-propyn-1-ol are critical. The primary strategy involves the asymmetric addition of an acetylide nucleophile to benzaldehyde, mediated by a chiral catalyst or ligand.

Catalytic Asymmetric Alkynylation of Benzaldehyde

The most efficient and atom-economical method for preparing enantiomerically enriched propargyl alcohols is the catalytic asymmetric alkynylation of aldehydes. This approach involves a metal catalyst, a chiral ligand, and an alkyne source that adds to the carbonyl group of benzaldehyde.

The general mechanism involves the formation of a chiral metal-alkynylide complex. Benzaldehyde then coordinates to this complex in a sterically defined manner, governed by the chiral ligand. This facial selectivity directs the nucleophilic attack of the alkynylide to one face of the aldehyde, leading to the preferential formation of one enantiomer of the product.

Sources

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-1-Phenyl-2-propyn-1-ol from Benzaldehyde

Abstract

Chiral propargyl alcohols are foundational building blocks in modern organic synthesis, serving as versatile intermediates in the creation of complex molecules, including pharmaceuticals and natural products.[1][2][3] Their value is derived from the dual reactivity of the stereodefined secondary alcohol and the terminal alkyne, which allows for a multitude of subsequent transformations. This guide provides a comprehensive technical overview of the asymmetric synthesis of (R)-1-Phenyl-2-propyn-1-ol, a key chiral propargyl alcohol, via the enantioselective alkynylation of benzaldehyde. We will delve into the core principles of a field-proven catalytic system, present a detailed experimental protocol, and discuss the mechanistic underpinnings that govern its high enantioselectivity.

Introduction: The Strategic Importance of Chiral Propargyl Alcohols

The enantioselective addition of a terminal alkyne to an aldehyde is one of the most direct and atom-economical methods for constructing chiral propargyl alcohols.[1] This transformation simultaneously creates a new carbon-carbon bond and a stereocenter. The resulting products are of immense interest to drug development professionals due to their prevalence in biologically active molecules and their capacity to be elaborated into more complex structures.[4] The synthesis of (R)-1-Phenyl-2-propyn-1-ol from benzaldehyde serves as a model reaction for this important class of transformations.

Core Synthetic Strategies for Asymmetric Alkynylation

Several robust catalytic systems have been developed for the asymmetric addition of alkynes to aldehydes. The most successful approaches generally involve the in-situ generation of a metal alkynylide which is then delivered to the aldehyde within a chiral catalytic environment. Key strategies include:

-

Titanium-BINOL Systems: Developed by Pu and Chan, these systems utilize a complex of Ti(Oi-Pr)₄ and 1,1'-bi-2-naphthol (BINOL) to catalyze the addition of alkynylzinc reagents to a wide array of aldehydes with high enantioselectivity.[5][6][7]

-

Zinc-ProPhenol Catalysis: The Trost ProPhenol ligand, in combination with a dialkylzinc reagent, forms a dinuclear zinc catalyst that effectively facilitates the enantioselective addition of terminal alkynes to aryl, aliphatic, and α,β-unsaturated aldehydes.[1][5]

-

Zinc-Amino Alcohol Systems: Among the most practical and widely adopted methods are those that employ readily available and inexpensive chiral amino alcohols as ligands for zinc. The Carreira protocol, which utilizes N-methylephedrine, is a premier example of this approach, valued for its operational simplicity and broad applicability.[2][8][9]

This guide will focus on the Carreira protocol due to its proven reliability, cost-effectiveness, and high fidelity in generating the desired (R)-enantiomer.

Featured Protocol: Carreira Asymmetric Alkynylation

The Carreira protocol facilitates the enantioselective addition of terminal alkynes to aldehydes using a catalytic system generated in situ from zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine.[8][9] A key advantage of this method is its tolerance of air and moisture, and it can be performed using reagent-grade solvents without rigorous drying, making it highly practical for both academic and industrial settings.[8]

Causality of Component Selection

-

Zinc Triflate (Zn(OTf)₂): Serves as a Lewis acid to activate the aldehyde carbonyl group, making it more electrophilic. It also facilitates the deprotonation of the terminal alkyne by a base to form the reactive zinc alkynylide nucleophile.[9]

-

(+)-N-Methylephedrine: This inexpensive, naturally derived chiral amino alcohol acts as the chiral ligand. It coordinates to the zinc center, creating a well-defined, chiral environment that dictates the facial selectivity of the alkynylide addition to the aldehyde. For the synthesis of the (R)-alcohol from phenylacetylene and benzaldehyde, the corresponding (+)-N-methylephedrine ligand is typically used.[8]

-

Triethylamine (Et₃N): A mild, non-nucleophilic base used to deprotonate the terminal alkyne, facilitating the formation of the zinc alkynylide.

Reaction Mechanism and Stereochemical Control

The reaction proceeds through a well-organized transition state where the zinc atom is coordinated to the chiral N-methylephedrine ligand, the aldehyde, and the alkynylide. The chiral ligand effectively shields one face of the aldehyde, forcing the alkynylide to attack from the less sterically hindered face. This directed attack is the origin of the high enantioselectivity. The use of (+)-N-methylephedrine directs the addition to yield the (R)-alcohol.

Figure 1: Catalytic cycle for the Carreira asymmetric alkynylation.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

Materials:

-

Benzaldehyde (freshly distilled, >99%)

-

Phenylacetylene (>98%)

-

Zinc triflate (Zn(OTf)₂, >98%)

-

(+)-N-Methylephedrine (>98%)

-

Triethylamine (Et₃N, distilled, >99%)

-

Toluene (reagent grade)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: To a flame-dried, argon-purged round-bottom flask, add zinc triflate (e.g., 0.22 mmol, 10 mol%) and (+)-N-methylephedrine (e.g., 0.24 mmol, 11 mol%). Add toluene (e.g., 5 mL) and stir the resulting suspension at room temperature for 30 minutes.

-

Reagent Addition: To the catalyst mixture, add triethylamine (e.g., 4.4 mmol, 2.0 eq.), followed by benzaldehyde (e.g., 2.2 mmol, 1.0 eq.).

-

Alkynylation: Add phenylacetylene (e.g., 2.6 mmol, 1.2 eq.) dropwise to the stirring mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (e.g., 15 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10][11]

Purification and Characterization

Purification

The crude product is purified by silica gel column chromatography.[10][11]

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing to 20:80) is typically effective.

-

Isolation: The fractions containing the product are combined and the solvent is removed under reduced pressure to yield (R)-1-Phenyl-2-propyn-1-ol as a pale yellow oil.[10]

Characterization and Data

The identity and purity of the final product are confirmed by spectroscopic methods and physical property measurements.

| Parameter | Expected Value | Source |

| Appearance | Pale yellow liquid/oil | [10] |

| Molecular Formula | C₉H₈O | [11] |

| Molecular Weight | 132.16 g/mol | [11] |

| Boiling Point | 135-136 °C at 13 mmHg | |

| Density | ~1.067 g/mL at 20 °C | |

| Refractive Index (n20/D) | ~1.551 | |

| Optical Rotation ([α]20/D) | -28±2°, c = 3.2 in CHCl₃ | |

| ¹H NMR | Consistent with published spectra | [12] |

| ¹³C NMR | Consistent with published spectra | [12] |

| Enantiomeric Excess (% ee) | >96% (determined by chiral HPLC) |

Determination of Enantiomeric Excess (% ee): The enantiomeric purity of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H column).[13][14] The ratio of the two enantiomers is calculated from the integrated peak areas in the chromatogram.

Conclusion

The asymmetric synthesis of (R)-1-Phenyl-2-propyn-1-ol from benzaldehyde is a critical transformation for accessing a valuable chiral building block. The Carreira protocol, employing a zinc triflate and (+)-N-methylephedrine catalyst system, represents a highly efficient, practical, and robust method for achieving this synthesis with excellent yield and enantioselectivity. The operational simplicity and use of inexpensive, readily available reagents make this protocol a powerful tool for researchers and scientists in the field of drug development and complex molecule synthesis.

References

- Tyrrell, E., Tesfa, K. H. (2007). Enantioselective Alkynylation Reactions to Substituted Benzaldehyde and Salicylaldehyde Derivatives. Thieme Connect.

- Ingenta Connect. (n.d.). Enantioselective Alkynylation of Aromatic Aldehydes Catalyzed by New C2-Symmetric Bis-Schiff Base Amino Alcohol.

- ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL synthesis.

- Li, M. (2002). Quantum Chemical Study on the Mechanism of Enantioselective Alkynylation of Benzaldehyde Catalyzed by Oxazaborolidine. Acta Physico-Chimica Sinica.

- Tyrrell, E., Tesfa, K. H., Singh, K. (2007). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Synthesis.

- National Institutes of Health (NIH). (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC.

- ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL.

- Trost, B. M., Weiss, A. H. (2013). Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols. PMC - NIH.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chiral Propargyl Alcohols.

- Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).

- ResearchGate. (n.d.). Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products.

- PubMed. (2010). Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition.

- Kingston University London. (n.d.). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity.

- Wikipedia. (n.d.). Asymmetric addition of alkynylzinc compounds to aldehydes.

- ACS Publications. (n.d.). Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Asymmetric Alkynylzinc Additions to Aldehydes and Ketones.

- ResearchGate. (n.d.). Asymmetric Alkyne Addition to Aldehydes Catalyzed by BINOL and Its Derivatives.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems.

- Wiley. (n.d.). 1-Phenyl-2-propyn-1-ol. SpectraBase.

- Google Patents. (n.d.). Process of purifying propargyl alcohol.

- Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes.

- University of Liverpool. (n.d.). Asymmetric Synthesis.

- ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR spectrum.

- ResearchGate. (n.d.). The Production of Phenyl-2-propanone from Benzaldehyde via a Baeyer-Villiger Reaction.

- Sigma-Aldrich. (n.d.). (R)-1-Phenyl-2-propyn-1-ol.

- Sigma-Aldrich. (n.d.). 1-Phenyl-2-propyn-1-ol 98%.

- BenchChem. (2025). Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Synthesis of 2-Phenyl-1-propanol.

- Google Patents. (n.d.). Process for the production of phenyl substituted propanal.

- University of California, Irvine. (n.d.). Introduction to Asymmetric Synthesis.

- PubChem. (n.d.). (R)-1-Phenyl-2-propen-1-ol.

- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.

- Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.

Sources

- 1. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 9. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 10. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 11. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]

- 12. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR [m.chemicalbook.com]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-1-Phenyl-2-propyn-1-ol

Abstract

(R)-1-Phenyl-2-propyn-1-ol is a pivotal chiral propargyl alcohol that serves as a versatile building block in the synthesis of numerous pharmaceuticals and complex organic molecules. Its value lies in the strategic placement of a hydroxyl group and a terminal alkyne adjacent to a stereocenter, enabling a wide range of synthetic transformations. This guide provides a comprehensive overview of the primary and most effective strategies for the enantioselective synthesis of this key intermediate. We will delve into the mechanistic underpinnings and practical considerations of three principal methodologies: the asymmetric reduction of 1-phenyl-2-propyn-1-one, the enantioselective alkynylation of benzaldehyde, and the kinetic resolution of racemic 1-phenyl-2-propyn-1-ol. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of (R)-1-Phenyl-2-propyn-1-ol

Chiral propargyl alcohols, such as (R)-1-phenyl-2-propyn-1-ol, are of paramount importance in modern organic synthesis.[1] The dual functionality of a chiral secondary alcohol and a terminal alkyne provides a rich platform for diverse chemical manipulations, including nucleophilic additions, cycloadditions, and metal-catalyzed cross-coupling reactions. The precise spatial arrangement of these functional groups in the (R)-enantiomer is crucial for the stereocontrolled synthesis of biologically active molecules and complex natural products. Consequently, the development of efficient and highly selective methods for its preparation is a significant area of research.

This guide will explore the following key enantioselective strategies:

-

Asymmetric Reduction of a Prochiral Ketone: This approach involves the stereoselective reduction of the corresponding prochiral ketone, 1-phenyl-2-propyn-1-one, using chiral catalysts.

-

Enantioselective Addition of an Alkyne to an Aldehyde: This method constructs the chiral center by the direct addition of an acetylene nucleophile to benzaldehyde in the presence of a chiral catalyst.[2]

-

Kinetic Resolution of a Racemic Alcohol: This technique involves the selective reaction of one enantiomer from a racemic mixture of 1-phenyl-2-propyn-1-ol, leaving the desired (R)-enantiomer unreacted and enriched.

Strategy 1: Asymmetric Reduction of 1-Phenyl-2-propyn-1-one

The asymmetric reduction of the prochiral ketone, 1-phenyl-2-propyn-1-one, is a direct and atom-economical approach to furnishing (R)-1-phenyl-2-propyn-1-ol. The success of this strategy hinges on the selection of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group. Two of the most reliable and widely adopted methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and predictable method for the enantioselective reduction of a wide array of ketones.[3][4] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in combination with a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[5]

Causality of Experimental Choices:

The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, bicyclic transition state. The oxazaborolidine catalyst acts as a chiral Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination enhances the electrophilicity of the carbonyl carbon. Simultaneously, the nitrogen atom of the catalyst coordinates to the borane, positioning the hydride for a stereoselective, intramolecular transfer to one face of the ketone.[5] The steric environment created by the chiral catalyst dictates the facial selectivity of the hydride attack. For the synthesis of (R)-1-phenyl-2-propyn-1-ol, the (S)-CBS catalyst is typically employed, which directs the hydride to the Re-face of the ketone.

Experimental Workflow: CBS Reduction

Caption: Workflow for the CBS reduction of 1-phenyl-2-propyn-1-one.

Noyori Asymmetric Hydrogenation

Noyori's asymmetric hydrogenation and transfer hydrogenation represent another cornerstone of asymmetric synthesis, offering high efficiency and enantioselectivity for the reduction of ketones.[6] These methods typically utilize ruthenium(II) catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[6][7]

Causality of Experimental Choices:

The mechanism of Noyori's hydrogenation involves a metal-ligand bifunctional catalysis. The ruthenium center, the chiral ligands, and the substrate form a six-membered pericyclic transition state. The amine ligand's N-H proton and the ruthenium's hydride (Ru-H) are transferred concertedly to the carbonyl oxygen and carbon, respectively.[8] The chirality of the diphosphine and diamine ligands creates a highly organized and sterically demanding environment in the transition state, which is responsible for the high degree of enantiocontrol. The use of an (S,S)-diamine ligand in conjunction with an (R)-BINAP ligand, for instance, typically leads to the formation of the (R)-alcohol. These reactions are often highly chemoselective, allowing for the reduction of ketones in the presence of other reducible functional groups like alkenes.[6]

Data Presentation: Comparison of Asymmetric Reduction Methods

| Method | Catalyst System | Reductant | Typical e.e. (%) | Typical Yield (%) |

| CBS Reduction | (S)-Oxazaborolidine | BH₃·SMe₂ | >95 | High |

| Noyori Hydrogenation | Ru(II)-(R)-BINAP-(S,S)-DPEN | H₂ or HCOOH/NEt₃ | >98 | High |

Strategy 2: Enantioselective Alkynylation of Benzaldehyde

This strategy involves the direct carbon-carbon bond formation between an alkyne nucleophile and benzaldehyde, catalyzed by a chiral metal complex. This approach is highly convergent and offers a direct route to the desired product. Zinc-based catalytic systems are among the most successful for this transformation.[9]

Causality of Experimental Choices:

The enantioselective addition of terminal alkynes to aldehydes often employs a combination of a zinc source, such as diethylzinc (Et₂Zn) or zinc triflate (Zn(OTf)₂), and a chiral ligand, frequently an amino alcohol like (+)-N-methylephedrine.[2][9] The reaction proceeds through the in-situ formation of a zinc acetylide. The chiral amino alcohol ligand coordinates to the zinc center, creating a chiral environment around the reactive species. This chiral zinc complex then coordinates to the aldehyde, positioning it for a facial-selective attack by the zinc acetylide. The stereochemical outcome is determined by the geometry of the transition state, which is influenced by the structure of the chiral ligand.[10]

Logical Relationship: Enantioselective Alkynylation

Caption: Key steps in the enantioselective alkynylation of benzaldehyde.

Strategy 3: Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For the preparation of (R)-1-phenyl-2-propyn-1-ol, the goal is to selectively react the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enriched.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a particularly attractive method due to the high selectivity and mild reaction conditions offered by biocatalysts. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of the alcohol.[11]

Causality of Experimental Choices:

In a typical enzymatic kinetic resolution, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase, for example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435.[11] The enzyme's chiral active site preferentially accommodates one enantiomer of the alcohol, in this case, the (S)-enantiomer, leading to its faster acylation. The (R)-alcohol is a poor fit for the active site and reacts much more slowly. This difference in reaction rates allows for the separation of the unreacted (R)-alcohol from the acylated (S)-ester. The choice of solvent and acyl donor can significantly impact the efficiency and selectivity of the resolution.[11] Microwave irradiation has also been shown to enhance the reaction rate in some cases.[11]

Experimental Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup: To a solution of racemic (±)-1-phenyl-2-propyn-1-ol in a suitable organic solvent (e.g., n-hexane), add the immobilized lipase (e.g., Novozym 435) and the acyl donor (e.g., vinyl acetate).[11]

-

Incubation: Stir the mixture at a controlled temperature (e.g., 60°C) with or without microwave irradiation.[11]

-

Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining alcohol.

-

Termination and Work-up: When the desired conversion (ideally close to 50%) and e.e. are reached, filter off the enzyme.

-

Purification: Separate the unreacted (R)-1-phenyl-2-propyn-1-ol from the formed (S)-acetate by column chromatography.

Conclusion

The enantioselective synthesis of (R)-1-phenyl-2-propyn-1-ol can be achieved through several robust and highly selective methods. The choice of a particular strategy often depends on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for enantiopurity.

-

Asymmetric reduction methods, particularly the CBS reduction and Noyori hydrogenation, offer excellent enantioselectivity and are well-suited for large-scale synthesis starting from the corresponding ketone.

-

Enantioselective alkynylation provides a direct and convergent route from readily available benzaldehyde and an acetylene source, with zinc-based systems being particularly effective.

-

Enzymatic kinetic resolution is a powerful tool for obtaining highly enantioenriched (R)-1-phenyl-2-propyn-1-ol from the racemic mixture, benefiting from the mild conditions and high selectivity of biocatalysts.

Each of these methodologies represents a significant achievement in asymmetric synthesis and provides reliable pathways for accessing this valuable chiral building block for further applications in research and development.

References

-

Pu, L. (2012). Asymmetric Alkyne Addition to Aldehydes Catalyzed by BINOL and Its Derivatives. Accounts of Chemical Research, 45(7), 1041-1051. [Link]

-

Carreira, E. M., & Anand, N. K. (2002). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 124(46), 13672-13673. [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

-

Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]

-

Yadav, J. S., Reddy, B. V. S., & Gupta, M. K. (2003). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. Journal of the Korean Chemical Society, 47(3), 288-292. [Link]

-

Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(1-2), 9-36. [Link]

-

Wikipedia. (n.d.). Asymmetric addition of alkynylzinc compounds to aldehydes. In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. In Wikipedia. Retrieved January 2, 2026, from [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. [Link]

-

Jiang, B., & Si, Y. G. (2002). Enantioselective Addition of Terminal Alkynes to Aldehydes Catalyzed by a Cu(I)−TRAP Complex. Organic Letters, 4(1), 19-21. [Link]

-

Trost, B. M., & Tsui, H. C. (2005). A simple, mild, catalytic, enantioselective addition of terminal acetylenes to aldehydes. Journal of the American Chemical Society, 127(49), 17560-17561. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 10. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Pro-filing of (R)-1-Phenyl-2-propyn-1-ol: An In-depth Technical Guide

Foreword

(R)-1-Phenyl-2-propyn-1-ol is a chiral propargyl alcohol of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of complex molecules and pharmaceutical intermediates. Its stereochemistry and the presence of both hydroxyl and terminal alkyne functionalities make it a valuable synthon. A thorough understanding of its structural features, achievable through the application of various spectroscopic techniques, is paramount for its unambiguous identification, purity assessment, and successful utilization in further chemical transformations. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-1-Phenyl-2-propyn-1-ol, grounded in established scientific principles and supported by detailed experimental protocols.

Molecular Structure and Spectroscopic Correlation

The unique spectroscopic fingerprint of (R)-1-Phenyl-2-propyn-1-ol arises from its distinct structural components: a phenyl ring, a chiral secondary alcohol, and a terminal alkyne. Each of these functional groups gives rise to characteristic signals in its NMR, IR, and MS spectra, which, when analyzed in concert, provide a complete structural elucidation.

Figure 1. Molecular structure of (R)-1-Phenyl-2-propyn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-1-Phenyl-2-propyn-1-ol is characterized by distinct signals corresponding to the aromatic, methine, hydroxyl, and acetylenic protons.

Table 1: ¹H NMR Spectroscopic Data for (R)-1-Phenyl-2-propyn-1-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.55 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 5.45 | Doublet | 1H | Methine proton (CH-OH) |

| 2.65 | Doublet | 1H | Acetylenic proton (C≡CH) |

| ~2.5 (variable) | Broad Singlet | 1H | Hydroxyl proton (OH) |

Data obtained in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.55 - 7.30 ppm): The multiplet in the downfield region is characteristic of the protons on the phenyl ring. The complex splitting pattern arises from the coupling between the ortho, meta, and para protons.

-

Methine Proton (5.45 ppm): The signal for the proton attached to the chiral center (Cα) appears as a doublet. This is due to coupling with the acetylenic proton. The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the phenyl ring.

-

Acetylenic Proton (2.65 ppm): The terminal alkyne proton gives rise to a doublet, a result of its coupling with the methine proton.

-

Hydroxyl Proton (~2.5 ppm): The chemical shift of the hydroxyl proton is often variable and concentration-dependent due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by D₂O exchange, which results in the disappearance of this signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-1-Phenyl-2-propyn-1-ol

| Chemical Shift (δ, ppm) | Assignment |

| 140.5 | Quaternary aromatic carbon (Cipso) |

| 128.8 | Aromatic carbons (Cortho/Cmeta) |

| 128.5 | Aromatic carbon (Cpara) |

| 126.7 | Aromatic carbons (Cortho/Cmeta) |

| 83.5 | Alkynyl carbon (-C≡CH) |

| 75.0 | Alkynyl carbon (-C≡CH) |

| 64.5 | Methine carbon (CH-OH) |

Data obtained in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (140.5 - 126.7 ppm): Four distinct signals are observed for the six carbons of the phenyl ring due to symmetry. The quaternary carbon (Cipso), directly attached to the chiral center, is the most downfield.

-

Alkynyl Carbons (83.5 and 75.0 ppm): The two sp-hybridized carbons of the alkyne group appear in the characteristic region for these functionalities.

-

Methine Carbon (64.5 ppm): The carbon of the chiral center (Cα) is observed at a downfield position due to the direct attachment of the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (R)-1-Phenyl-2-propyn-1-ol displays characteristic absorption bands for the hydroxyl, alkyne, and aromatic moieties.

Table 3: Key IR Absorption Bands for (R)-1-Phenyl-2-propyn-1-ol

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 (broad) | Strong | O-H stretch (alcohol) |

| ~3300 (sharp) | Medium | ≡C-H stretch (terminal alkyne) |

| ~2120 | Weak | C≡C stretch (terminal alkyne) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600, 1490, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

Interpretation of the IR Spectrum:

-

O-H Stretch (~3300 cm⁻¹, broad): The strong, broad absorption is a definitive indication of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

-

≡C-H Stretch (~3300 cm⁻¹, sharp): A sharp band in the same region as the O-H stretch is characteristic of the C-H bond in a terminal alkyne.

-

C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch is typically weak in intensity.

-

Aromatic C-H and C=C Stretches: The absorptions between 3100-3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.

-

C-O Stretch (~1050 cm⁻¹): The strong absorption in this region is indicative of the C-O single bond in the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique used for this purpose.

Predicted Fragmentation Pattern:

The mass spectrum of (R)-1-Phenyl-2-propyn-1-ol (Molecular Weight: 132.16 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 132. The fragmentation is likely to be dominated by cleavages that lead to stable carbocations.

-

Loss of a hydrogen atom: A peak at m/z 131 (M-1) can arise from the loss of the acidic acetylenic hydrogen or a hydrogen from the aromatic ring.

-

Loss of the hydroxyl group: A peak at m/z 115 (M-17) would correspond to the loss of the OH radical.

-

Formation of the tropylium ion: A prominent peak at m/z 105 is anticipated, resulting from the cleavage of the Cα-C(alkyne) bond to form the stable benzoyl cation, which can rearrange to the tropylium ion.

-

Loss of the ethynyl group: Cleavage of the Cα-C(alkyne) bond can also lead to a fragment at m/z 103, corresponding to the loss of the C₂H radical.

-

Phenyl cation: A peak at m/z 77 is characteristic of the phenyl cation (C₆H₅⁺).

An In-depth Technical Guide to the Physical Properties of (R)-1-Phenyl-2-propyn-1-ol

Introduction

(R)-1-Phenyl-2-propyn-1-ol is a chiral propargyl alcohol that serves as a critical building block in asymmetric synthesis. Its unique structure, featuring a stereogenic center adjacent to both a phenyl ring and an alkyne moiety, makes it a valuable precursor for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. An accurate understanding and determination of its fundamental physical properties, such as melting and boiling points, are paramount for its effective use in synthesis, purification, and quality control. These properties not only serve as indicators of purity but also dictate the reaction conditions and purification strategies employed in its chemical transformations. This guide provides a comprehensive overview of the boiling and melting points of (R)-1-Phenyl-2-propyn-1-ol, the theoretical principles governing these properties, and detailed protocols for their experimental determination.

Core Physical Properties: A Quantitative Summary

The physical properties of a specific enantiomer, such as (R)-1-Phenyl-2-propyn-1-ol, are identical to its corresponding racemate in an achiral environment.[] Therefore, data for the racemic mixture, 1-Phenyl-2-propyn-1-ol, is directly applicable. The compound exists as a liquid or a low-melting solid at or near room temperature.[2][3]

| Physical Property | Value | Conditions | Source |

| Melting Point | 22-23 °C | Atmospheric Pressure | [4][5] |

| 27 °C | Atmospheric Pressure | [2] | |

| Boiling Point | 115 °C | 14 mmHg | [2] |

| 135-136 °C | 13 mmHg | [4] | |

| Density | 1.087 g/mL | at 25 °C | [4] |

| 1.067 g/mL | at 20 °C | [3] |

Note: The variation in reported melting points may be attributed to minor differences in purity or experimental technique. The boiling point is highly dependent on pressure; therefore, it is crucial to record the pressure at which the measurement is taken.

Section 1: The Melting Point

Theoretical Foundation

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C.[6] This physical constant is a direct reflection of the strength of the intermolecular forces holding the molecules together in the crystal lattice. The energy supplied as heat must be sufficient to overcome these forces.

The sharpness of the melting point range is a critical indicator of purity.[7] Impurities disrupt the crystal lattice, which typically leads to two observable effects: a depression of the melting point and a broadening of the melting point range.[8] Consequently, accurate melting point determination is a fundamental technique for both identifying a compound and assessing its purity.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup. The underlying principle is the controlled heating of a finely powdered sample within a capillary tube while monitoring the temperature.

Methodology:

-

Sample Preparation:

-

Ensure the sample of (R)-1-Phenyl-2-propyn-1-ol is completely dry and in the form of a fine, homogeneous powder.[7] If the sample is crystalline, gently crush it using a mortar and pestle. This ensures efficient and uniform heat transfer.

-

Tap the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) of the compound is packed into the closed end.[6]

-

Compact the sample by tapping the closed end of the tube on a hard surface or by dropping it down a long glass tube. A well-packed sample is essential for an accurate reading.[8]

-

-

Apparatus Setup (Mel-Temp):

-

Insert the capillary tube into the sample holder of the apparatus.

-

Place a calibrated thermometer in the designated well.

-

Turn on the apparatus and adjust the heating rate.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): First, perform a rapid heating run (10-20°C/min) to find an approximate melting range.[8] This saves time during the precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of approximately 1-2°C per minute. A slow rate is critical to ensure the sample and thermometer are in thermal equilibrium.

-

Record T₁: Note the temperature at which the first drop of liquid appears.

-

Record T₂: Note the temperature at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination at least once to ensure the results are reproducible.

-

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Section 2: The Boiling Point

Theoretical Foundation

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[9] Unlike the melting point, the boiling point is highly sensitive to external pressure. A lower external pressure requires a lower vapor pressure to induce boiling, resulting in a lower boiling point. For this reason, boiling points measured at pressures other than standard atmospheric pressure (760 mmHg) must have the measurement pressure reported.

This property is an excellent indicator of purity for liquids.[10] Pure liquids exhibit a constant boiling point during distillation, whereas mixtures will boil over a range of temperatures.[11]

Experimental Protocol for Boiling Point Determination (Microscale Method)

This protocol details a microscale method using a Thiele tube, which is ideal for determining the boiling point with a small sample volume (less than 0.5 mL).[12]

Methodology:

-

Sample Preparation:

-

Attach a small test tube (e.g., a Durham tube) to a calibrated thermometer using a rubber band or wire. The bottom of the tube should be level with the thermometer bulb.

-

Add approximately 0.5 mL of (R)-1-Phenyl-2-propyn-1-ol to the test tube.

-

Place a small capillary tube (the same type used for melting points) into the test tube with the sealed end pointing up and the open end submerged in the liquid.[12]

-

-

Apparatus Setup:

-

Clamp the thermometer assembly so that it is immersed in the oil of a Thiele tube. The sample should be positioned near the center of the main body of the tube for even heating.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner or heat gun.[12] The shape of the tube promotes convection currents, ensuring uniform temperature distribution in the oil.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until the temperature is just above the liquid's boiling point. At this stage, a continuous and rapid stream of bubbles will emerge from the capillary tube.[12] This indicates that the vapor pressure of the liquid has overcome the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the tube is equal to the external pressure.

-

Record the temperature at this exact moment. This is the boiling point of the liquid at the current atmospheric pressure.

-

-

Validation and Reporting:

-

Allow the apparatus to cool and repeat the measurement to check for consistency.

-

Record the ambient barometric pressure along with the observed boiling point.

-

Workflow Visualization

Caption: Workflow for Microscale Boiling Point Determination.

References

-

1-Phenyl-2-propyn-1-ol | CAS#:4187-87-5. Chemsrc. [Link]

-

Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]

-

Melting point determination. University of Calgary. [Link]

-

experiment (1) determination of melting points. University of Technology. [Link]

-

DETERMINATION OF MELTING POINTS. Sam Houston State University. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

(R)-1-Phenyl-2-propen-1-ol. PubChem. [Link]

-

DETERMINATION OF BOILING POINTS. North Bergen School District. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. University of Technology. [Link]

-

Experimental determination of boiling point. YouTube. [Link]

Sources

- 2. 1-Phenyl-2-propyn-1-ol | CymitQuimica [cymitquimica.com]

- 3. (R)-1-Phenyl-2-propyn-1-ol = 99.0 GC sum of enantiomers 61317-73-5 [sigmaaldrich.com]

- 4. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]

- 5. 1-Phenyl-2-propyn-1-ol | CAS#:4187-87-5 | Chemsrc [chemsrc.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. vernier.com [vernier.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of (R)-1-Phenyl-2-propyn-1-ol in Organic Solvents

Abstract

(R)-1-Phenyl-2-propyn-1-ol is a chiral propargyl alcohol with significant applications in synthetic organic chemistry and drug development. Its efficacy in these fields is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of (R)-1-Phenyl-2-propyn-1-ol in organic solvents. The document delves into the molecular characteristics governing its solubility, offers a qualitative assessment based on solvent properties, and presents a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. Furthermore, this guide briefly explores predictive models for solubility estimation, offering researchers, scientists, and drug development professionals a robust framework for solvent selection and experimental design.

Introduction: The Critical Role of Solubility in the Application of (R)-1-Phenyl-2-propyn-1-ol

(R)-1-Phenyl-2-propyn-1-ol, a secondary alcohol containing a phenyl ring and a terminal alkyne, is a versatile chiral building block. Its utility in asymmetric synthesis and the development of novel pharmaceutical agents is well-documented. The success of any chemical process involving this compound, from reaction kinetics to purification and formulation, is critically dependent on its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for efficient process development and reproducible experimental outcomes.

This guide is structured to provide a multi-faceted understanding of the solubility of (R)-1-Phenyl-2-propyn-1-ol. We will first explore the theoretical underpinnings of its solubility based on its molecular structure. This is followed by a practical, qualitative guide to solvent selection. The centerpiece of this document is a detailed, step-by-step experimental protocol for the quantitative determination of solubility, ensuring scientific integrity and reproducibility. Finally, we will touch upon computational approaches that can aid in the prediction of solubility, offering a holistic perspective for the modern researcher.

Theoretical Framework: Molecular Structure and its Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The molecular structure of (R)-1-Phenyl-2-propyn-1-ol provides clear indicators of its solubility behavior.

-

The Hydroxyl Group (-OH): The presence of a hydroxyl group makes the molecule capable of acting as both a hydrogen bond donor and acceptor. This functional group imparts a degree of polarity to the molecule and suggests solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

The Phenyl Group (C₆H₅): The phenyl group is a large, nonpolar, and hydrophobic moiety. This feature promotes solubility in nonpolar aromatic solvents (e.g., toluene, benzene) through favorable π-π stacking interactions.

-

The Propargyl Group (C≡CH): The terminal alkyne is a relatively nonpolar functional group, contributing to the overall nonpolar character of the molecule and enhancing its solubility in nonpolar organic solvents.

The interplay of these three functional groups dictates the overall solubility profile. The presence of both polar and nonpolar regions suggests that (R)-1-Phenyl-2-propyn-1-ol will exhibit a broad range of solubilities in various organic solvents.

Qualitative Solubility Assessment: A Practical Guide to Solvent Selection

Based on the molecular structure, a qualitative prediction of solubility can be made for a range of common organic solvents. This serves as a valuable starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the hydroxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar Aromatic | Toluene, Benzene | High | Favorable π-π stacking with the phenyl group. |

| Chlorinated | Dichloromethane, Chloroform | High | Dipole-dipole interactions and good overall solvation. The stated optical activity in chloroform confirms its solubility[1]. |

| Nonpolar Aliphatic | Hexane, Heptane | Moderate to Low | Primarily van der Waals interactions; the polar hydroxyl group may limit high solubility. |

| Ethers | Diethyl Ether | High | Dipole-dipole interactions and hydrogen bond acceptance. |

A structurally similar compound, 3-phenyl-2-propyn-1-ol, is reported to be soluble in ether, acetone, benzene, chloroform, ethyl acetate, and methanol, but insoluble in water[2]. This lends further support to the qualitative predictions for (R)-1-Phenyl-2-propyn-1-ol.

Quantitative Determination of Solubility: A Validated Experimental Protocol

For many applications, a precise quantitative measure of solubility is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Principle

A saturated solution is prepared by equilibrating an excess amount of the solute with the solvent at a constant temperature. After reaching equilibrium, the concentration of the solute in the supernatant is determined using a suitable analytical method.

Materials and Equipment

-

(R)-1-Phenyl-2-propyn-1-ol (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Experimental workflow for the quantitative determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation of the Sample:

-

Add an excess amount of (R)-1-Phenyl-2-propyn-1-ol to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sampling:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of (R)-1-Phenyl-2-propyn-1-ol. A pre-established calibration curve is required for this quantification.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S = C × DF Where:

-

C is the concentration of the diluted sample determined from the calibration curve.

-

DF is the dilution factor.

-

-

Predictive Approaches to Solubility: An Overview

While experimental determination provides the most accurate solubility data, predictive models can offer valuable insights, especially in the early stages of solvent screening.

Hansen Solubility Parameters (HSP)

HSP is a powerful tool for predicting solubility based on the principle that "like dissolves like" in a more quantitative manner. It decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Caption: Logical relationship for solubility prediction using Hansen Solubility Parameters.

Safety and Handling

(R)-1-Phenyl-2-propyn-1-ol is harmful if swallowed[1][3]. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of (R)-1-Phenyl-2-propyn-1-ol in organic solvents. While specific quantitative data is not widely published, the principles outlined here, from theoretical considerations to a robust experimental protocol, empower researchers to make informed decisions regarding solvent selection and to generate reliable solubility data tailored to their specific needs. The qualitative assessment serves as an excellent starting point, while the detailed experimental workflow provides a means for obtaining the precise data crucial for process optimization and successful drug development.

References

Sources

(R)-alpha-Ethynylbenzyl alcohol characterization

An In-Depth Technical Guide to the Characterization of (R)-α-Ethynylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-α-Ethynylbenzyl alcohol is a pivotal chiral propargylic alcohol extensively utilized as a versatile building block in asymmetric synthesis. Its importance in the construction of complex, biologically active molecules, including pharmaceutical agents and natural products, necessitates a robust and comprehensive characterization framework.[1][2] This guide provides an in-depth exploration of the essential analytical techniques required to confirm the identity, purity, and enantiomeric integrity of (R)-α-ethynylbenzyl alcohol. We will delve into the principles and practical execution of enantioselective synthesis and the subsequent characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each section is designed to offer not only procedural steps but also the underlying scientific rationale, ensuring a self-validating and reproducible analytical workflow.

Introduction: The Significance of (R)-α-Ethynylbenzyl Alcohol

Chiral propargylic alcohols are fundamental intermediates in modern organic synthesis.[2][3] The dual functionality of the hydroxyl and terminal alkyne groups allows for a wide array of chemical transformations, making them highly valuable in the synthesis of complex targets such as alkaloids, prostaglandins, and steroids.[2] The specific stereochemistry of (R)-α-ethynylbenzyl alcohol is often crucial for the biological activity of the final product, as exemplified by its role as a key intermediate in the synthesis of anti-HIV drugs like Efavirenz.[4] Therefore, rigorous characterization is not merely a procedural formality but a critical component of quality control and mechanistic understanding in drug discovery and development.

Enantioselective Synthesis: A Foundational Protocol

The reliable characterization of (R)-α-ethynylbenzyl alcohol begins with its controlled synthesis. The asymmetric addition of a terminal alkyne to an aldehyde is a well-established method for producing chiral propargylic alcohols.[1] One of the most practical and efficient methods involves the in-situ generation of an alkynylzinc reagent, catalyzed by a chiral amino alcohol ligand.[1][3]

Synthesis Workflow

The following diagram illustrates the workflow for the enantioselective synthesis of (R)-α-ethynylbenzyl alcohol from benzaldehyde and a terminal alkyne.

Caption: Workflow for the enantioselective synthesis of (R)-α-ethynylbenzyl alcohol.

Detailed Experimental Protocol

This protocol is adapted from the highly cited work by Carreira and co-workers for the synthesis of optically active propargylic alcohols.[3]

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc triflate (Zn(OTf)₂, 1.1 equiv.) and (+)-N-methylephedrine (1.2 equiv.).

-

Solvent and Base Addition: Add anhydrous toluene (to achieve a 0.3 M concentration) followed by triethylamine (Et₃N, 1.2 equiv.). Stir the resulting suspension at room temperature (23 °C) for 2 hours. Causality: This step allows for the formation of the chiral catalyst complex.

-

Alkyne Addition: Slowly add phenylacetylene (1.0 equiv.) to the reaction mixture.

-

Aldehyde Addition: Add benzaldehyde (1.1 equiv.) dropwise to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-α-ethynylbenzyl alcohol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (R)-α-ethynylbenzyl alcohol. Both ¹H and ¹³C NMR are essential for confirming the presence of all key functional groups and their connectivity.

¹H NMR Spectroscopy

-

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet.[5] Its chemical shift is variable (typically 2.0-5.0 ppm) and depends on concentration, solvent, and temperature.[6] This peak can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.[5]

-

Alkynyl Proton (C≡C-H): This proton appears as a sharp singlet, typically in the range of 2.0-3.0 ppm.[7]

-

Methine Proton (CH-OH): The proton on the carbon bearing the hydroxyl group is a key diagnostic signal. It will appear as a singlet (or a doublet if coupled to the -OH proton) in the 3.4-4.5 ppm region, shifted downfield due to the electronegativity of the adjacent oxygen.[6]

-

Aromatic Protons (Ar-H): The protons on the phenyl ring will appear in the aromatic region, typically between 7.2 and 7.5 ppm.[8][9]

¹³C NMR Spectroscopy

-

Alkynyl Carbons (-C≡C-): The two carbons of the alkyne will appear in the range of 70-90 ppm.[8]

-

Methine Carbon (-CH-OH): The carbon attached to the hydroxyl group will be found in the 60-75 ppm region.

-

Aromatic Carbons (Ar-C): The carbons of the phenyl ring will resonate in the 125-145 ppm region.[8][10]

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |